molecular formula C11H14O3 B1268989 3-Butoxybenzoic acid CAS No. 93351-38-3

3-Butoxybenzoic acid

Cat. No. B1268989
CAS RN: 93351-38-3
M. Wt: 194.23 g/mol
InChI Key: DNGXQBZMSWQUKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of 3-butoxybenzoic acid and related compounds involves several innovative methods. One notable approach is the bismuth-based cyclic synthesis from carbon dioxide and 3,5-di-tert-butyl-4-phenol, showcasing the use of bismuth-based C-H bond activation and CO2 insertion chemistry (Kindra & Evans, 2014). Another significant method is the tert-butyl peroxybenzoate (TBPB)-promoted direct α-methylation of 1,3-dicarbonyl compounds, providing a novel pathway to synthesize 3-butoxybenzoic acid derivatives with high yield and selectivity (Guo, Wang, Jiang, & Yu, 2014).

Molecular Structure Analysis

Molecular structure and vibrational analysis of compounds related to 3-butoxybenzoic acid have been explored using various spectroscopic techniques and theoretical methods. For instance, studies on 3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl 4-aminobenzoate reveal insights into its equilibrium geometry, bonding features, and vibrational wave numbers through density functional method (DFT) and natural bond orbital (NBO) analysis (Suresh, Amalanathan, Joe, Jothy, & Diao, 2014).

Chemical Reactions and Properties

Chemical reactions involving 3-butoxybenzoic acid derivatives often utilize novel catalysts and conditions. The use of tert-butyl peroxybenzoate for the formation of 3-alkylated quinolines from N-propargylamines showcases a metal-free condition that is significant for the synthesis of complex molecules (Chen, Zhang, Li, & Wang, 2018). Another reaction, the metal-free coupling of 2-vinylphenols and carboxylic acids to synthesize 3-acyloxy-2,3-dihydrobenzofurans, demonstrates the importance of t-BuOOH as an oxidant in creating high-yield products under environmentally friendly conditions (Chen, Shao, Zheng, Cheng, & Wan, 2015).

Scientific Research Applications

Use in Biochemistry

3-Butoxybenzoic acid has been studied for its potential application in the field of biochemistry . Specifically, it has been used in adsorption experiments with Lactobacillus Plantarum, a type of bacteria.

Application Summary

The compound was used to evaluate the adsorption capacity of L. plantarum RS20 toward 3-Butoxybenzoic acid .

Methods of Application

The optimal adsorption conditions were a temperature of 37 °C and initial pH of 6.0–8.0 . The removal rate was positively correlated with the cell concentration . The kinetic study showed that the adsorption process fitted well with the pseudo-second-order model .

Results

The adsorption of 3-Butoxybenzoic acid by L. plantarum was found to be independent of microbial vitality . It was involved with chemisorption and physisorption via the cell walls . The cell walls made the highest contribution to 3-Butoxybenzoic acid removal .

Use in Pharmacology

3-Butoxybenzoic acid derivatives have been synthesized and their pharmacological activity has been studied .

Application Summary

The derivatives of 3-Butoxybenzoic acid were found to exhibit peroxisome proliferator-activated receptor γ agonist activity .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source .

Results

Several compounds, in particular 2-cyanoprop-2-yl 3-phenoxybenzoate, were found to be capable of activating glucokinase and inhibiting protein glycation .

Safety And Hazards

3-Butoxybenzoic acid may cause eye and skin irritation. Ingestion may cause irritation of the digestive tract, and inhalation may cause respiratory tract irritation .

properties

IUPAC Name

3-butoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-3-7-14-10-6-4-5-9(8-10)11(12)13/h4-6,8H,2-3,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGXQBZMSWQUKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349558
Record name 3-butoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butoxybenzoic acid

CAS RN

93351-38-3
Record name 3-butoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The reaction of butyl bromide and ethyl 3-hydroxybenzoate in the presence of potassium carbonate was performed as described for Compound 24 to give 3-butoxy-benzoic acid as white powder. 1H-NMR (400 MHz, d6-DMSO): 12.93 (s, COOH); 7.48 (m, 1 arom. H); 7.40 (m, 2 arom. H); 7.12 (m, 1 arom. H); 3.97 (t, CH3CH2CH2CH2O); 1.69 (m, CH3CH2CH2CH2O); 1.42 (m, CH3CH2CH2CH2O); 0.91 (t, CH3CH2CH2CH2O). 13C-NMR (100 MHz, d6-DMSO): 167.12 (—C═O); 158.63; 132.13; 129.67; 121.40; 119.31; 114.41; 67.30; 30.64; 18.68; 13.65.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
H Bayoumi-Hegazi - 1966 - research-collection.ethz.ch
4. SUMMARY The nature and phases of cough were studied with a detailed discussion of the röles played by each of the various elements concerned. The pharmacological methods of …
Number of citations: 0 www.research-collection.ethz.ch
M Chorny, D Levy, I Schumacher, C Lichaa… - … of pharmaceutical and …, 2003 - Elsevier
… method showed benoxinate (t=4.5 min) well resolved from its degradation product (t=2.3 min), which was separately identified by means of HPLC-MS as 4-amino-3-butoxybenzoic acid. …
Number of citations: 15 www.sciencedirect.com
A El-Gindy - Journal of pharmaceutical and biomedical analysis, 2000 - Elsevier
… 4-amino-3-butoxybenzoic acid and increasing concentrations … of 4-amino-3-butoxybenzoic acid ranging from 2 to 30 μg ml −1 … -crossing of 4-amino-3-butoxybenzoic acid) and 272.4 nm (…
Number of citations: 36 www.sciencedirect.com
ES Elzanfaly, M Nebsen - 2013 - hakon-art.com
Benoxinate HCl, 4-Amino-3-butoxybenzoic acid 2-(diethylamino) ethyl ester, monohydrochloride is a para-benzoic acid ester that is used as a local anaesthetic. It is used for topical …
Number of citations: 0 www.hakon-art.com
M Blazsó, S Janitsek, A Gelencsér, P Artaxo… - Journal of analytical and …, 2003 - Elsevier
… The only exception is 3-butoxybenzoic acid butyl ester, the molecular ion peak of which occurs in Fig. 3 at 17.79 min. The methylated analogue of this compound is also found among …
Number of citations: 35 www.sciencedirect.com
AK Attia - Sensing in electroanalysis. K. Vytřas, K. Kalcher, I …, 2010 - dk.upce.cz
… Benoxinate hydrochloride (4-amino-3-butoxybenzoic acid 2-(diethylamino) ethyl ester, monohydrochloride; aka "Oxybuprocaine hydrochloride" – see Fig. 1) is one of the family of ester …
Number of citations: 7 dk.upce.cz
Y Wang, B Schnell, R Müller, TP Begley - Methods in Enzymology, 2018 - Elsevier
B 12 -dependent radical SAM enzymes that can perform methylations on sp 3 carbon centers are important for functional diversity and regulation of biological activity in several …
Number of citations: 9 www.sciencedirect.com
M Schöpflin, UP Fringeli, X Perlia - Journal of the American …, 1987 - ACS Publications
… (2-butoxy-7V-[2-(diethylamino)ethyl]-4-quinolinecarboxamide monohydrochloride) (IV) from Siegfried AG (CH-4800 Zofingen), oxybuprocaine HC1 (4-amino-3-butoxybenzoic acid 2-(…
Number of citations: 25 pubs.acs.org
O Kuhlmann, G Stoldt, HG Struck, GJ Krauss - Journal of pharmaceutical …, 1998 - Elsevier
A sensitive and selective bioanalytical method for simultaneous determination of diclofenac and oxybuprocaine in human aqueous humor using reversed-phase HPLC and …
Number of citations: 50 www.sciencedirect.com
BS Al-Farhan, HM Khalil - Journal of Saudi Chemical Society, 2011 - Elsevier
Simple and sensitive spectrophotometric methods have been developed for the quantitative determination of benoxinate HCl in bulk and in pharmaceutical formulations. The first …
Number of citations: 6 www.sciencedirect.com

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